7-Dehydrocholesterol is primarily sourced from animal tissues, particularly in the skin, where it serves as a precursor for vitamin D synthesis upon exposure to ultraviolet light. It is also found in lanolin, a substance derived from sheep wool. Palmitoleic acid, on the other hand, is a monounsaturated fatty acid that can be obtained from various plant oils and animal fats.
Chemically, 7-dehydrocholesterol belongs to the class of sterols, while palmitoleic acid is classified as a fatty acid. The resulting compound, 7-dehydrocholesterol palmitoleate, combines characteristics of both sterols and fatty acids.
The synthesis of 7-dehydrocholesterol palmitoleate typically involves an esterification reaction, where 7-dehydrocholesterol reacts with palmitoleic acid. This reaction can be catalyzed by agents such as sulfuric acid or p-toluenesulfonic acid under controlled conditions to optimize yield and purity.
The molecular formula for 7-dehydrocholesterol palmitoleate is , and its molecular weight is approximately 621.0 g/mol. The IUPAC name for this compound is:
The structure features a sterol backbone from 7-dehydrocholesterol with an attached palmitoleic acid moiety through an ester bond.
7-Dehydrocholesterol palmitoleate can undergo various chemical reactions typical for both sterols and fatty acids. Notably:
The reactivity profile of 7-dehydrocholesterol suggests it can participate in radical reactions due to its unsaturated bonds .
The mechanism of action for 7-dehydrocholesterol palmitoleate primarily involves its incorporation into cellular membranes.
Relevant data includes:
7-Dehydrocholesterol (7-DHC) occupies a critical branch point in the Kandutsch-Russell pathway of cholesterol biosynthesis. This sterol intermediate is synthesized from desmosterol via the action of DHCR24 (24-dehydrocholesterol reductase), but its conversion to cholesterol is mediated exclusively by DHCR7 (7-dehydrocholesterol reductase) [2] [10]. DHCR7 performs the stereospecific reduction of the C7-C8 double bond using NADPH as a cofactor. This terminal step is highly regulated, with DHCR7 activity subject to end-product inhibition: cholesterol accelerates its proteasomal degradation via an E3 ubiquitin ligase-mediated mechanism [2]. Additionally, post-translational modifications dynamically regulate DHCR7; phosphorylation at Serine-14 by AMP-activated protein kinase (AMPK) and protein kinase A (PKA) significantly enhances its reductase activity. Pharmacological inhibition of these kinases reduces DHCR7 activity by >60%, redirecting metabolic flux toward vitamin D synthesis [10]. The enzyme's instability (half-life <4 hours under sterol-replete conditions) establishes it as a crucial metabolic switch between cholesterol production and vitamin D precursor accumulation [2] [10].
Table 1: Enzymes in 7-DHC Metabolism
Enzyme | Gene | Reaction | Regulatory Mechanism |
---|---|---|---|
DHCR24 | DHCR24 | Reduces C24 double bond in sterols | Transcriptional (SREBP2) |
DHCR7 | DHCR7 | Reduces C7-C8 double bond in 7-DHC | Phosphorylation (S14), Cholesterol degradation |
Acyltransferases | SOAT1/2 | Esterifies 7-DHC with fatty acids | Substrate availability (7-DHC, FFA) |
Palmitoleic acid (C16:1ω7), a monounsaturated fatty acid (MUFA), is synthesized by stearoyl-CoA desaturase-1 (SCD1) from palmitic acid (C16:0). This conversion occurs primarily in the endoplasmic reticulum (ER) and is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c) [4]. Palmitoleate serves dual metabolic roles: as a membrane fluidity modulator incorporated into phospholipids, and as a signaling molecule ("lipokine") influencing systemic insulin sensitivity and lipid metabolism [9]. Its sn-1 positioning preference in phospholipids makes it a substrate for remodeling enzymes like phospholipase A2 and acyltransferases. Crucially, palmitoleate's monounsaturated structure enhances solubility and reduces crystallization tendency when esterified to sterols like 7-DHC, potentially stabilizing sterol esters in lipid droplets [3] [8]. In SLOS (Smith-Lemli-Opitz syndrome) models, elevated 7-DHC correlates with altered fatty acid profiles, including increased palmitoleate levels, suggesting compensatory membrane adaptations to rigid sterol structures [9].
Esterification of 7-DHC with palmitoleate occurs via acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT) enzymes. ACAT1/2 (SOAT1/2) catalyze the intracellular esterification using palmitoleoyl-CoA as the acyl donor, forming hydrophobic 7-dehydrocholesterol palmitoleate stored in lipid droplets [3] [8]. LCAT mediates extracellular esterification in plasma, transferring sn-2 fatty acids (including palmitoleate) from phosphatidylcholine to 7-DHC. Analytical studies of SLOS plasma reveal that 7-DHC esters constitute up to 40% of circulating sterol esters, with palmitoleate representing ~15% of esterified fatty acids – significantly higher than in control samples [3]. This esterification serves three key biological functions:
Table 2: Distribution of 7-DHC Esters in SLOS Plasma (n=17 Patients)
Esterified Fatty Acid | Mean % of Total 7-DHC Esters | Correlation with SLOS Severity |
---|---|---|
Linoleate | 35.2% | r=0.81 (p<0.001) |
Palmitoleate | 14.7% | r=0.63 (p<0.01) |
Oleate | 28.5% | r=0.58 (p<0.05) |
Palmitate | 12.1% | r=0.42 (NS) |
Stearate | 9.5% | r=0.37 (NS) |
The metabolic integration of 7-DHC and palmitoleate biosynthesis is orchestrated by the SREBP (sterol regulatory element-binding protein) transcription factors. SREBP-2 primarily activates cholesterol pathway genes (DHCR7, HMGCR), while SREBP-1c upregulates fatty acid biosynthetic enzymes (SCD1, FASN) [4] [10]. This dual regulation creates a metabolic feedforward loop: 7-DHC accumulation activates SREBP-1c via ER-stress sensors (PERK/IRE1), increasing palmitoleate production for esterification [4]. Conversely, palmitoleate suppresses SREBP-1c transcription via PPARα activation, creating negative feedback. Disruption of this crosstalk has pathological consequences:
Additionally, disrupted sterol homeostasis alters protein-lipid interactions; 7-DHC (but not cholesterol) impairs Dishevelled-2 (DVL2) membrane localization by reducing its PDZ domain binding affinity by >50%, dysregulating Wnt signaling critical for development [7].
Table 3: Metabolic Consequences of Regulatory Disruptions
Perturbation | 7-DHC Change | Palmitoleate Change | Primary Metabolic Consequence |
---|---|---|---|
DHCR7 inhibition | ↑ 8-fold | ↑ 2.5-fold | ER stress, UPR activation |
SREBP1 silencing | ↔ | ↓ 70% | ROS accumulation, apoptosis |
SCD1 inhibition | ↔ | ↓ 90% | Reduced 7-DHC esterification |
Cholesterol depletion | ↑ 3-fold | ↑ 1.8-fold | Enhanced SREBP processing |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4